2-(2-methyl-1H-indol-3-yl)-2-oxoethyl piperidine-1-carbodithioate

Description

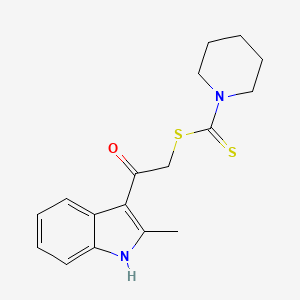

2-(2-Methyl-1H-indol-3-yl)-2-oxoethyl piperidine-1-carbodithioate is a synthetic compound featuring a 2-methylindole core linked to a piperidine-1-carbodithioate group via a ketomethyloxy bridge. The indole moiety is a common pharmacophore in bioactive molecules, often associated with interactions in neurological and oncological targets .

Properties

Molecular Formula |

C17H20N2OS2 |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] piperidine-1-carbodithioate |

InChI |

InChI=1S/C17H20N2OS2/c1-12-16(13-7-3-4-8-14(13)18-12)15(20)11-22-17(21)19-9-5-2-6-10-19/h3-4,7-8,18H,2,5-6,9-11H2,1H3 |

InChI Key |

QZAPYWOVBPZHAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)CSC(=S)N3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl piperidine-1-carbodithioate typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions, such as the reaction of the indole with methyl iodide in the presence of a base.

Formation of the Piperidine Ring: The piperidine ring can be synthesized via the reductive amination of a suitable precursor, such as a ketone or aldehyde, with ammonia or an amine.

Attachment of the Carbodithioate Group: The carbodithioate group can be introduced through the reaction of the piperidine derivative with carbon disulfide and an alkylating agent, such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can participate in substitution reactions, such as nucleophilic substitution at the carbodithioate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the indole moiety.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted carbodithioate derivatives.

Scientific Research Applications

2-(2-methyl-1H-indol-3-yl)-2-oxoethyl piperidine-1-carbodithioate has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders or cancer.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl piperidine-1-carbodithioate depends on its specific application:

Pharmacological Effects: The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Chemical Reactions: In organic synthesis, the compound’s reactivity is influenced by the electronic and steric properties of its functional groups.

Comparison with Similar Compounds

Acridinyl-Based Carbodithioates

Compounds such as 2-(9-acridinylamino)-2-oxoethyl piperidine-1-carbodithioate (4s) () share the piperidine-carbodithioate group but replace the indole with a 9-acridinylamino moiety. Key differences include:

- Synthesis Efficiency : The acridinyl derivative (4s) was synthesized in 84.4% yield, lower than analogs like 4q (piperazine-carbodithioate, 95.5% yield), suggesting steric or electronic challenges in piperidine coupling .

- Thermal Stability : 4s exhibits a higher melting point (265.4°C) compared to morpholine (4r, 237.8°C) or piperazine (4q, 218.9°C) derivatives, likely due to stronger van der Waals interactions in the piperidine ring .

Coumarin-Piperidine Carbodithioates

(6-Methoxy-2-oxo-2H-chromen-4-yl)methyl piperidine-1-carbodithioate () features a coumarin core instead of indole. Crystallographic data reveal bond angles (e.g., S1–C17–H17A = 108.2°) and torsional constraints that may influence conformational flexibility compared to the indole-based target compound .

Substituent Effects on Carbodithioate Reactivity

Piperidine vs. Piperazine and Morpholine

Phosphorodithioate Pesticides

Compounds like piperophos () share the dithioate motif but incorporate phosphorodithioate groups. While their agricultural applications differ, both classes may exhibit similar hydrolytic susceptibility due to the labile C–S bond .

Indole-Containing Analogues

Panobinostat Lactate (FARYDAK®)

Panobinostat’s 2-methylindol-3-yl group () is critical for histone deacetylase (HDAC) inhibition. The target compound’s indole-carbodithioate structure may retain HDAC affinity but with altered pharmacokinetics due to the dithiocarbamate’s metal-chelating properties .

[2-(2-Methyl-1H-indol-3-yl)-2-oxoethyl] 4-Benzylpiperazine-1-carbodithioate

Such modifications could enhance lipid solubility or target selectivity compared to the piperidine variant .

Data Tables

Table 1: Comparison of Carbodithioate Derivatives

Biological Activity

The compound 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl piperidine-1-carbodithioate is a novel compound that has garnered interest for its potential biological activities, particularly in the context of growth hormone release and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in pharmacology.

Chemical Structure and Properties

The chemical structure of this compound features an indole moiety that is known for its biological significance, particularly in medicinal chemistry. The presence of a piperidine ring enhances the compound's pharmacological profile, potentially affecting its bioavailability and interaction with biological targets.

Growth Hormone Release

Research indicates that compounds similar to this compound may stimulate the release of endogenous growth hormone. For instance, a related compound demonstrated the ability to enhance growth hormone secretion from the pituitary gland, which has therapeutic implications for conditions like growth hormone deficiency and age-related decline in hormone levels .

Antimicrobial Properties

The compound's antimicrobial activity has been investigated against various pathogens. Studies have shown that derivatives of piperidine, such as allyl piperidine-1-carbodiothioate, exhibit significant anti-mycobacterial activity against both planktonic and dormant Mycobacterium smegmatis cells. This suggests that related compounds might also possess similar properties, potentially aiding in the treatment of tuberculosis and other mycobacterial infections .

Study on Growth Hormone Releasing Properties

A patent describes a class of compounds that includes this compound, emphasizing its ability to stimulate growth hormone release without significant side effects. The study outlines its application in treating conditions requiring increased plasma growth hormone levels, such as osteoporosis and chronic fatigue syndrome .

Antimycobacterial Activity Evaluation

In a comparative study, various compounds were tested for their efficacy against Mycobacterium smegmatis. The results indicated that certain piperidine derivatives significantly inhibited bacterial growth and biofilm formation at sublethal doses. These findings highlight the potential for developing new anti-mycobacterial therapies based on structural analogs of this compound .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.